molecular formula C17H18ClNO3 B5133837 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B5133837
M. Wt: 319.8 g/mol
InChI Key: DOTKEAQOXOTQMS-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H18ClNO3 and a molecular weight of 319.791 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a 2-chloro group and a 3,4-dimethoxyphenyl ethyl side chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide
  • 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
  • N-(2-(4-chlorophenyl)ethyl)-2-methylbenzamide

Uniqueness

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11(12-8-9-15(21-2)16(10-12)22-3)19-17(20)13-6-4-5-7-14(13)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTKEAQOXOTQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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